molecular formula C20H16N2O4S B13317392 Fmoc-2-amino-5-methylthiazole-4-carboxylicacid

Fmoc-2-amino-5-methylthiazole-4-carboxylicacid

Cat. No.: B13317392
M. Wt: 380.4 g/mol
InChI Key: VQVABQWBCWAJFK-UHFFFAOYSA-N
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Description

Fmoc-2-amino-5-methylthiazole-4-carboxylic acid is a specialized amino acid derivative used in peptide synthesis and medicinal chemistry. Its structure features:

  • Thiazole core: A five-membered heterocyclic ring containing sulfur and nitrogen atoms.
  • Functional groups: 2-Amino group: Enables peptide bond formation. 5-Methyl substituent: Enhances steric stability and modulates electronic properties. 4-Carboxylic acid: Facilitates incorporation into peptide backbones. Fmoc (Fluorenylmethyloxycarbonyl) protecting group: Critical for solid-phase peptide synthesis (SPPS), offering reversible protection of the amino group .

This compound is prized for its compatibility with automated SPPS and its role in synthesizing bioactive peptides with enhanced stability or conformational constraints.

Properties

Molecular Formula

C20H16N2O4S

Molecular Weight

380.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methyl-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C20H16N2O4S/c1-11-17(18(23)24)21-19(27-11)22-20(25)26-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10H2,1H3,(H,23,24)(H,21,22,25)

InChI Key

VQVABQWBCWAJFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-2-amino-5-methylthiazole-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the Fmoc protecting group. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring. The Fmoc group is then introduced using standard Fmoc protection techniques, which often involve the use of Fmoc chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of Fmoc-2-amino-5-methylthiazole-4-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Fmoc-2-amino-5-methylthiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the thiazole ring or the Fmoc group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

While the search results do not provide comprehensive data tables and well-documented case studies specifically on the applications of "Fmoc-2-amino-5-methylthiazole-4-carboxylic acid", they do offer some information regarding thiazole compounds and their derivatives, which can be relevant .

Here's a summary of the potential applications based on the search results:

Scientific Research Applications

  • Preparation of 2-Alkylcysteine Derivatives : Methods exist for preparing 2-alkylcysteine derivatives, which can involve reacting a cysteine derivative. These methods may include purifying the synthesis products by resolving enantiomers or diastereomers .
  • Optically Active 2-Alkylated Cysteine Preparation : There are methods for preparing an optically active 2-alkylated cysteine represented by a specific structural formula, where RiR_i is a substituted or unsubstituted alkyl group .
  • Iron Chelating Agent Synthesis : 2-Methylcysteine, prepared by certain methods, can be coupled with 2,4-dihydroxybenzonitrile to form 4'-hydroxydesazadesferrithiocin, an iron-chelating agent .
  • Anti-oxidant activity : Thiazole derivatives have demonstrated protective effects against hyperglycemia in in vitro and in vivo studies .
  • Antimicrobial drug development: Thiazole derivatives are useful in the development of drugs for bacterial infections .
  • Diabetes treatment: Thiazole compounds are of interest due to their protective effect against diabetes mellitus (DM) . A thiazole derivative, 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid (NDTD), has shown potential as a therapeutic candidate for type 2 diabetes mellitus by attenuating hyperglycemia, glucose intolerance, and insulin resistance through its anti-oxidant and anti-inflammatory effects .
  • Building block : Fmoc-2-amino-5-methylthiazole-4-carboxylic acid can be used as a building block in chemical synthesis [3, 5, 7].

General Information on Thiazoles:

  • Thiazoles are versatile leading molecules for designing potential bioactive agents, with derivatives constituting an important family of heterocyclic compounds .
  • Thiazole derivatives have applications in drug development for treating allergies, hypertension, inflammation, schizophrenia, bacterial and HIV infections .

Mechanism of Action

The mechanism of action of Fmoc-2-amino-5-methylthiazole-4-carboxylic acid and its derivatives depends on their specific molecular targets and pathways. For example, thiazole derivatives may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological processes. The exact mechanism can vary based on the structure and functional groups present in the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural differences between Fmoc-2-amino-5-methylthiazole-4-carboxylic acid and analogous thiazole-based carboxylic acids:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications
Fmoc-2-amino-5-methylthiazole-4-carboxylic acid Thiazole-4-carboxylic acid 2-Amino, 5-methyl, Fmoc-protected ~377.4 (estimated) Peptide synthesis, SPPS
4-(4-Bromophenyl)-2-(4-fluorophenyl)thiazole-5-carboxylic acid Thiazole-5-carboxylic acid 4-Bromophenyl, 4-fluorophenyl 392.22 Medicinal chemistry, kinase inhibitors
5-Methyl-2-phenylamino-thiazole-4-carboxylic acid Thiazole-4-carboxylic acid 2-Phenylamino, 5-methyl ~250.3 (estimated) Small-molecule drug discovery
4-(4-Fluorophenyl)-2-(4-methoxyphenyl)thiazole-5-carboxylic acid Thiazole-5-carboxylic acid 4-Fluorophenyl, 4-methoxyphenyl 357.37 Antibacterial agents, material science
Key Observations:

Position of Carboxylic Acid : The main compound has a carboxylic acid at position 4, whereas others (e.g., ) feature it at position 5, altering hydrogen-bonding patterns and reactivity in synthesis.

Substituent Diversity: Electron-withdrawing groups (e.g., bromo, fluoro in ) increase acidity of the carboxylic acid and enhance metabolic stability in drug candidates. Phenylamino vs. Amino: The phenylamino group in introduces steric bulk and reduces nucleophilicity compared to the amino group in the Fmoc-protected compound, limiting its utility in SPPS. Methoxy groups (e.g., in ) improve solubility but may reduce enzymatic stability in biological systems.

Physicochemical Properties

  • Solubility : The Fmoc group in the main compound increases hydrophobicity, requiring polar aprotic solvents (e.g., DMF) for SPPS. In contrast, fluorophenyl- or methoxyphenyl-substituted analogs () exhibit moderate aqueous solubility due to halogen or ether moieties.
  • Stability : The Fmoc group is base-labile, enabling selective deprotection during synthesis. Bromophenyl derivatives () are more stable under acidic conditions, suited for prolonged storage.

Biological Activity

Fmoc-2-amino-5-methylthiazole-4-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and metabolic disorders. This compound is characterized by its ability to modulate various biological pathways, making it a subject of interest for drug development.

Fmoc-2-amino-5-methylthiazole-4-carboxylic acid has the molecular formula C20H16N2O4SC_{20}H_{16}N_{2}O_{4}S and a molar mass of 380.42 g/mol. The Fmoc (Fluorenylmethyloxycarbonyl) group is commonly used in peptide synthesis, indicating its utility in developing peptide-based therapeutics.

Antitumor Activity

Recent studies have indicated that derivatives of 2-amino-thiazole compounds exhibit significant antitumor properties. For instance, one study synthesized a series of thiazole derivatives that showed high antiproliferative potency against human leukemia cells, with some compounds achieving IC50 values comparable to established drugs like dasatinib .

A specific derivative, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide, demonstrated high activity against K563 leukemia cells, suggesting that modifications to the thiazole structure can enhance biological activity .

Metabolic Effects

Another area of interest is the compound's impact on metabolic disorders. A recent investigation into a related thiazole derivative revealed its ability to attenuate hyperglycemia and insulin resistance in diabetic models. The study highlighted the compound's antioxidant and anti-inflammatory effects, which contributed to improved metabolic profiles in treated subjects .

The administration of this thiazole derivative resulted in significant reductions in serum glucose and lipid levels, alongside improvements in oxidative stress markers. Histopathological examinations confirmed the normalization of pancreatic islet morphology in diabetic rats treated with the compound .

Structure-Activity Relationship (SAR)

The biological activity of Fmoc-2-amino-5-methylthiazole-4-carboxylic acid can be closely linked to its structural features. A systematic approach to studying various derivatives has shown that modifications at specific positions on the thiazole ring significantly influence their potency against cancer cells. For example, substituents that enhance lipophilicity or alter electronic properties have been correlated with increased antitumor activity .

Case Studies

StudyCompoundActivityIC50 Value
N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamideAntiproliferative against K563 leukemiaComparable to dasatinib
2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acidAnti-diabetic effectsNot specified

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Fmoc-2-amino-5-methylthiazole-4-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclization of precursors such as α-haloketones with thiourea derivatives under controlled pH and temperature. For example, and highlight cyclization as a key step, with yields optimized at 60–80°C in ethanol/water mixtures. Post-synthetic Fmoc protection (via Fmoc-Cl in DMF) is critical to prevent undesired side reactions. Purification via reversed-phase HPLC or crystallization (using acetonitrile/water) ensures >95% purity .

Q. How should researchers handle and store this compound to maintain stability during experiments?

  • Methodological Answer : Store refrigerated (2–8°C) in tightly sealed, moisture-proof containers under inert gas (e.g., argon) to prevent degradation. and emphasize avoiding exposure to light, humidity, and oxidizing agents. For prolonged storage, lyophilization is recommended .

Q. What analytical techniques are most effective for characterizing Fmoc-2-amino-5-methylthiazole-4-carboxylic acid?

  • Methodological Answer : Use a combination of:

  • HPLC-MS : To confirm molecular weight (e.g., [M+H]+ at m/z ~380–400) and purity.
  • 1H/13C NMR : Key signals include thiazole ring protons (δ 6.8–7.2 ppm) and Fmoc aromatic protons (δ 7.3–7.8 ppm). provides detailed spectral benchmarks.
  • FTIR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and Fmoc carbonyl (~1680 cm⁻¹) .

Advanced Research Questions

Q. How can coupling efficiency of this amino acid derivative be optimized in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : Coupling efficiency depends on:

  • Activation agents : HBTU/HOBt in DMF ( ) reduces racemization.
  • Resin swelling : Use DCM/DMF (1:1) to enhance accessibility of reactive sites.
  • Monitoring : Conduct Kaiser tests or monitor Fmoc deprotection (UV absorbance at 301 nm) to assess reaction completeness. Contradictions in coupling yields may arise from steric hindrance of the thiazole ring; pre-activating the carboxylic acid with DIC/oxyma may mitigate this .

Q. What strategies resolve contradictions in NMR data caused by tautomerism in the thiazole ring?

  • Methodological Answer : Thiazole tautomerism (e.g., 4-/5-substitution ambiguity) can lead to misinterpretation of NMR peaks. Use:

  • Variable-temperature NMR : To observe dynamic equilibria (e.g., coalescence temperatures).
  • 2D NMR (COSY, HSQC) : To assign protons and carbons unambiguously. and note that deuterated DMSO stabilizes one tautomeric form, simplifying analysis .

Q. How does the methyl group at position 5 of the thiazole ring influence bioactivity in peptide-based drug candidates?

  • Methodological Answer : The 5-methyl group enhances metabolic stability by reducing oxidative degradation (). In kinase inhibitor studies, this substituent improves hydrophobic interactions with target proteins (e.g., p38 MAPK). Comparative studies using methyl vs. hydrogen analogs (via SPR or ITC) quantify binding affinity changes .

Q. What are the implications of conflicting solubility data in aqueous vs. organic solvents for experimental design?

  • Methodological Answer : Discrepancies arise from pH-dependent ionization of the carboxylic acid group (pKa ~2.5–3.0). For aqueous solubility, use buffers at pH >5.0. In organic phases (e.g., DMF, THF), pre-treatment with 0.1% TFA enhances solubility. and recommend solubility screens using nephelometry to identify optimal conditions .

Safety and Compliance

Q. What safety precautions are critical when handling this compound in a laboratory setting?

  • Methodological Answer : Follow GHS guidelines ( ):

  • PPE : Gloves (nitrile), lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Spill management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

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